N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide
Description
"N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide" is a synthetic organic compound featuring a hybrid structure combining a tetrahydroquinoline scaffold, a furan-2-carbonyl group, and a 2,6-dimethoxy-substituted benzamide moiety. The tetrahydroquinoline core is a partially saturated heterocyclic system known for its pharmacological relevance, particularly in central nervous system (CNS) targeting and enzyme inhibition .
The compound’s complexity and substituent diversity position it as a candidate for targeted bioactivity studies.
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-28-18-7-3-8-19(29-2)21(18)22(26)24-16-10-11-17-15(14-16)6-4-12-25(17)23(27)20-9-5-13-30-20/h3,5,7-11,13-14H,4,6,12H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJAUBVQBLHQAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furan-2-carbonyl intermediate: This can be achieved through the nitration of furfural followed by reduction and subsequent acylation.
Synthesis of the tetrahydroquinoline moiety: This involves the cyclization of an appropriate aniline derivative with a suitable aldehyde under acidic conditions.
Coupling of the intermediates: The furan-2-carbonyl intermediate is then coupled with the tetrahydroquinoline derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the dimethoxybenzamide group: This final step involves the acylation of the coupled product with 2,6-dimethoxybenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to three classes of analogs: tetrahydroquinoline-based pharmaceuticals, benzamide pesticides, and patented heterocyclic derivatives. Key comparisons are summarized below:
Table 1: Structural and Functional Comparisons
Key Findings:
Pharmaceutical Analogs (e.g., 14k): The target compound shares the tetrahydroquinoline core with opioid agonists like 14k but replaces the naphthalenylmethyl and propanamide groups with a furan-2-carbonyl and 2,6-dimethoxybenzamide. This substitution may alter receptor binding: the furan’s planar structure could enhance π-π interactions, while the dimethoxy groups might improve blood-brain barrier penetration compared to bulkier substituents in 14k .
Benzamide Pesticides (e.g., Flutolanil): Flutolanil’s benzamide structure is simplified compared to the target compound, lacking the tetrahydroquinoline moiety. The trifluoromethyl and isopropoxy groups in flutolanil contribute to its fungicidal activity by disrupting mitochondrial function. In contrast, the target compound’s dimethoxybenzamide and tetrahydroquinoline groups suggest a dual mechanism: possible enzyme inhibition (via benzamide) and membrane interaction (via tetrahydroquinoline) .
Patented Heterocyclic Derivatives: Patent examples (e.g., Example 1 ) highlight the versatility of tetrahydroquinoline hybrids. The target compound’s furan-2-carbonyl group contrasts with thiazole or benzothiazole substituents in patented molecules, which are often linked to kinase inhibition or antimicrobial activity. The dimethoxybenzamide moiety may confer metabolic stability over carboxylic acid groups in these analogs.
Biological Activity
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological potential.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a furan-2-carbonyl moiety connected to a tetrahydroquinoline core and a dimethoxybenzamide group. This combination of functional groups is responsible for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common synthetic route includes the formation of the furan-2-carbonyl precursor through cyclization reactions under acidic or basic conditions. Subsequent steps involve the introduction of the tetrahydroquinoline and dimethoxybenzamide functionalities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The furan ring and amide group are known to interact with enzyme active sites, potentially inhibiting their activity. This inhibition can disrupt critical cellular pathways involved in inflammation and cancer progression.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that derivatives of tetrahydroquinoline possess cytotoxic effects against various cancer cell lines.
- Mechanistic studies revealed that these compounds can induce apoptosis in cancer cells by activating caspase pathways.
Case Studies
Several research articles have documented the biological activities of related compounds:
| Study | Findings |
|---|---|
| Sayed et al. (2022) | Investigated the anti-inflammatory properties of similar furan-containing compounds. Results showed significant inhibition of pro-inflammatory cytokines in vitro. |
| Denisova et al. (2021) | Reported on the synthesis and antinociceptive activity of substituted tetrahydroquinolines. The study highlighted their potential as analgesics. |
| Lipin et al. (2020) | Explored the antimicrobial effects of furan derivatives against pathogenic bacteria, demonstrating promising antibacterial activity. |
Comparative Analysis with Similar Compounds
To further understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydroquinolin-6-yl] | Similar furan and tetrahydroquinoline structure | Antimicrobial |
| N-(furan-2-carbonyl)-aniline | Simple aniline derivative with carbonyl | Anticancer |
| 5-Nitrobenzenesulfonamide | Contains sulfonamide group | Antibacterial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
